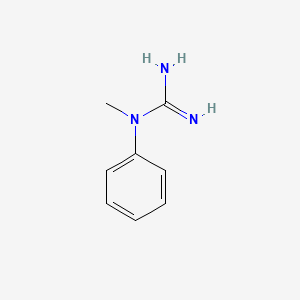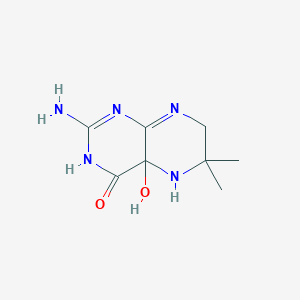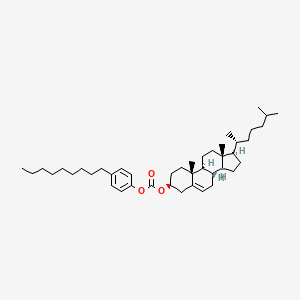
Cholest-5-en-3beta-yl p-nonylphenyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholest-5-en-3beta-yl p-nonylphenyl carbonate is a chemical compound with the molecular formula C43H68O3 and a molecular weight of 633 g/mol It is a derivative of cholesterol, where the hydroxyl group at the 3-beta position is esterified with p-nonylphenyl carbonate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cholest-5-en-3beta-yl p-nonylphenyl carbonate typically involves the esterification of cholest-5-en-3beta-ol with p-nonylphenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Cholest-5-en-3beta-yl p-nonylphenyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield cholest-5-en-3beta-ol and p-nonylphenol.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Cholest-5-en-3beta-ol and p-nonylphenol.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
科学的研究の応用
Cholest-5-en-3beta-yl p-nonylphenyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its interactions with biological membranes and its potential effects on cell signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
作用機序
The mechanism of action of cholest-5-en-3beta-yl p-nonylphenyl carbonate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Cholest-5-en-3beta-yl p-nonylphenyl carbonate can be compared with other cholesterol derivatives, such as:
Cholest-5-en-3beta-yl acetate: Similar structure but with an acetate group instead of p-nonylphenyl carbonate.
Cholest-5-en-3beta-yl propanoate: Contains a propanoate group, differing in its chemical reactivity and applications.
Cholest-5-en-3beta-yl p-nitrobenzoate: Another ester derivative with different functional properties.
特性
CAS番号 |
31056-76-5 |
|---|---|
分子式 |
C43H68O3 |
分子量 |
633.0 g/mol |
IUPAC名 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (4-nonylphenyl) carbonate |
InChI |
InChI=1S/C43H68O3/c1-7-8-9-10-11-12-13-17-33-18-21-35(22-19-33)45-41(44)46-36-26-28-42(5)34(30-36)20-23-37-39-25-24-38(32(4)16-14-15-31(2)3)43(39,6)29-27-40(37)42/h18-22,31-32,36-40H,7-17,23-30H2,1-6H3/t32-,36+,37+,38-,39+,40+,42+,43-/m1/s1 |
InChIキー |
UUWUIHHEUZZYGW-FJMRLGANSA-N |
異性体SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CCCC(C)C)C)C |
正規SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


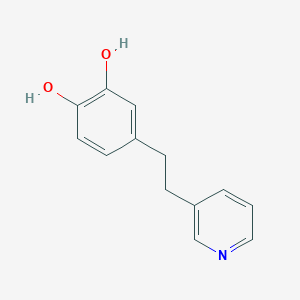
![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
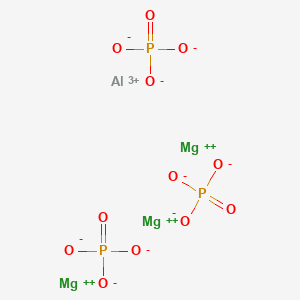
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
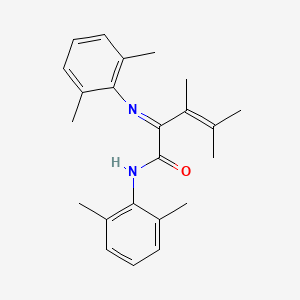
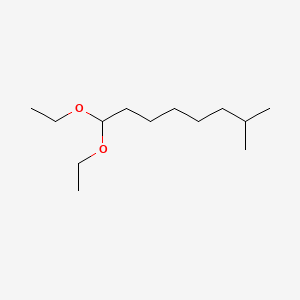
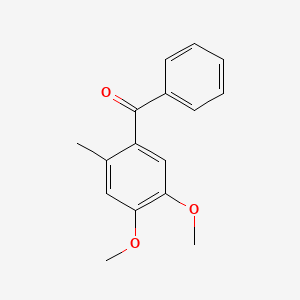
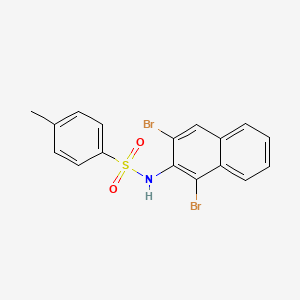
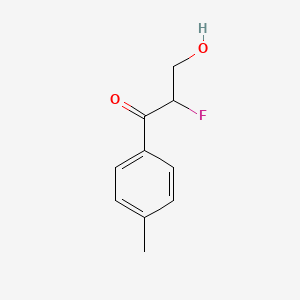
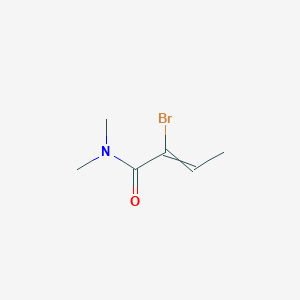
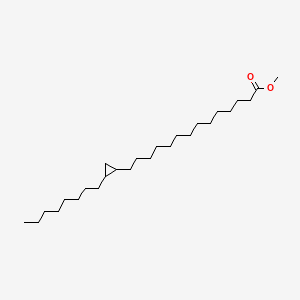
![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
